molecular formula C11H10BrNO B174073 1-Propanone, 1-(7-broMo-1H-indol-3-yl)- CAS No. 179473-61-1

1-Propanone, 1-(7-broMo-1H-indol-3-yl)-

Cat. No.: B174073
CAS No.: 179473-61-1
M. Wt: 252.11 g/mol
InChI Key: GNZMIEMXIBKHGZ-UHFFFAOYSA-N
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Description

1-Propanone, 1-(7-bromo-1H-indol-3-yl)- is a brominated indole derivative featuring a propanone (ketone) group at the 3-position of the indole ring and a bromine substituent at the 7-position. Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive molecules, including alkaloids and pharmaceuticals. The bromine atom at the 7-position likely enhances electrophilic reactivity and influences binding interactions in biological systems, while the propanone moiety provides a versatile handle for further chemical modifications . This compound’s structural features make it a promising candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems.

Properties

CAS No.

179473-61-1

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

1-(7-bromo-1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C11H10BrNO/c1-2-10(14)8-6-13-11-7(8)4-3-5-9(11)12/h3-6,13H,2H2,1H3

InChI Key

GNZMIEMXIBKHGZ-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CNC2=C1C=CC=C2Br

Canonical SMILES

CCC(=O)C1=CNC2=C1C=CC=C2Br

Origin of Product

United States

Preparation Methods

Boron Trifluoride-Catalyzed Method

The most direct and efficient route involves the Friedel-Crafts acylation of 7-bromoindole with propionic anhydride, catalyzed by boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloromethane (DCM) under inert atmosphere.

Procedure :

  • Reagents : 7-Bromoindole (0.5 mmol), propionic anhydride (0.6 mmol), BF₃·Et₂O (0.5 mmol).

  • Conditions : Stirring at 20°C for unspecified time (monitored by TLC).

  • Workup : Quenched with saturated NaHCO₃, extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography (petroleum ether/EtOAc, 6:1 to 2:1).

  • Yield : 89%.

Key Advantages :

  • High regioselectivity for the C3 position of indole due to BF₃ activation.

  • Scalable and suitable for gram-scale synthesis.

Mechanistic Insight :
BF₃ coordinates with the carbonyl oxygen of propionic anhydride, enhancing electrophilicity for nucleophilic attack by the electron-rich C3 of 7-bromoindole.

Synthesis via 7-Bromoindole Intermediate

Preparation of 7-Bromoindole

7-Bromoindole, a critical precursor, is synthesized via two established routes:

Reissert Condensation

  • Steps :

    • Bromination of 3-methyl-2-nitrotoluene using AgBr in CCl₄.

    • Reissert condensation with ethyl oxalate to form ethyl 3-bromo-2-nitrophenylpyruvate.

    • Reductive cyclization to yield 7-bromoindole-2-carboxylic acid, followed by decarboxylation.

  • Yield : ~58% for 3-bromo-2-nitrotoluene.

Fischer Indole Synthesis

  • Steps :

    • Reaction of ethyl pyruvate 2-bromophenylhydrazone with polyphosphoric acid.

    • Cyclization to ethyl 7-bromoindole-2-carboxylate, followed by hydrolysis and decarboxylation.

  • Yield : 46% for ethyl 7-bromoindole-2-carboxylate.

Brønsted Acid-Catalyzed Acylation

p-Toluenesulfonic Acid (p-TsOH) Method

A modified approach uses p-TsOH as a Brønsted acid catalyst in acetonitrile (MeCN) or hexafluoroisopropanol (HFIP).

Procedure :

  • Reagents : 7-Bromoindole, propionic anhydride, p-TsOH (10 mol%), thiols (e.g., 4-chlorothiophenol).

  • Conditions : Stirring at 20°C (MeCN) or 60°C (HFIP) for 2–12 hours.

  • Yield : Up to 89% in HFIP without side products (e.g., dithioacetal formation).

Advantages :

  • Avoids moisture-sensitive Lewis acids (e.g., BF₃).

  • Enables one-pot cascade reactions for functionalized tetrahydrocarbazolones.

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Yield Key Feature
Friedel-Crafts AcylationBF₃·Et₂ODCM20°C89%High regioselectivity
Reissert CondensationAgBr/CCl₄CCl₄Reflux58%Multi-step, requires decarboxylation
p-TsOH Catalysisp-Toluenesulfonic acidMeCN/HFIP20–60°C89%Acid-stable, scalable

Challenges and Optimization

  • Regioselectivity : Competing C2 acylation is minimized using BF₃ or p-TsOH, which direct electrophilic attack to C3.

  • Purification : Column chromatography (petroleum ether/EtOAc) is essential due to polar byproducts.

  • Side Reactions : Dithioacetal formation in thiol-containing systems necessitates controlled stoichiometry .

Chemical Reactions Analysis

1-Propanone, 1-(7-broMo-1H-indol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the propanone group to an alcohol.

    Substitution: The bromine atom at the 7th position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives with potential biological activities.

    Biology: It has been investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to the biological activities associated with indole derivatives.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(7-broMo-1H-indol-3-yl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

    Pathways: It can influence signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-(7-Bromo-1H-indol-3-yl)ethanone (CAS 944086-09-3)

  • Key Differences: Replaces the propanone group with ethanone (shorter carbon chain).
  • However, the shorter chain could limit interactions with hydrophobic pockets compared to the propanone analogue. Similarity score: 0.83 .

3-Bromo-2-methyl-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one (CAS 1134334-69-2)

  • Key Differences: Features additional methyl groups on the indole ring (1,2,5-positions) and a brominated, branched propanone chain.
  • The branched chain may hinder crystallization, affecting solubility .

(Z)-3-(6-Bromo-1H-indol-3-yl)-1,3-diphenylprop-2-en-1-one

  • Key Differences: Incorporates a conjugated enone system and phenyl substituents.
  • Implications : The extended π-system enhances UV absorption and may stabilize charge-transfer interactions. The phenyl groups could improve binding to aromatic-rich enzyme pockets, such as cytochrome P450 isoforms .

Aldi-4 (1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride)

  • Key Differences : Replaces the indole ring with a 4-chlorophenyl group and includes a piperidinyl moiety.
  • The piperidinyl group introduces basicity, which could improve solubility in acidic environments .

Bupropion Hydrochloride ((±)-1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone)

  • Key Differences: Contains a tertiary amino group and a chlorophenyl substituent.
  • Implications: The amino group facilitates hydrogen bonding, critical for its activity as a norepinephrine-dopamine reuptake inhibitor. The absence of an indole ring in bupropion limits its interactions with serotoninergic targets compared to the bromoindole-propanone derivative .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities Reference
1-Propanone, 1-(7-bromo-1H-indol-3-yl)- 7-Br, propanone at C3 252.11 High electrophilicity, drug intermediate
1-(7-Bromo-1H-indol-3-yl)ethanone 7-Br, ethanone at C3 238.06 Compact structure, moderate solubility
Aldi-4 4-Cl-phenyl, piperidinyl-propanone 276.2 ALDH inhibition, enhanced solubility
Bupropion Hydrochloride 3-Cl-phenyl, tert-amino group 276.2 NDRI activity, metabolic stability

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